Ethyl 2-[(3-bromobenzoyl)amino]benzoate
Overview
Description
Ethyl 2-[(3-bromobenzoyl)amino]benzoate is a chemical compound with the molecular formula C16H14BrNO3 . It has an average mass of 348.191 Da and a monoisotopic mass of 347.015686 Da . This product is intended for research use only.
Molecular Structure Analysis
The molecular structure of this compound consists of 16 carbon atoms, 14 hydrogen atoms, 1 bromine atom, 1 nitrogen atom, and 3 oxygen atoms . The exact spatial arrangement of these atoms would require more specific information or computational chemistry analysis.Scientific Research Applications
Synthetic Applications
Synthesis and Chemical Transformations
Ethyl 2-[(3-bromobenzoyl)amino]benzoate serves as a precursor in the synthesis of complex molecules. For example, ethyl 3-amino-2-[(2'-cyanobiphenyl-4-yl)methylamino]benzoate has been synthesized using a hydrazine hydrate reduction method, demonstrating the chemical's utility in producing high-yield compounds suitable for industrial production (Fang Qiao-yun, 2012). Additionally, its role in forming imidazo[2,1-b]benzothiazole and imidazo[2,1-b]thiazole derivatives through reactions with 2-aminobenzothiazoles and 2-aminothiazoles respectively, points to its versatility in heterocyclic chemistry (E. Abignente et al., 1987).
Biologically Active Derivatives
The compound has been used to create derivatives with potential biological activities. Research into synthesizing and evaluating new Ethyl-2-amino benzothiazole-6-carboxylate derivatives for antibacterial properties showcases its applicability in developing new pharmaceuticals (Ahmood Kh. Jebur et al., 2018).
Potential Pharmacological Applications
Monoamine Oxidase Inhibitors
this compound derivatives have been studied as potential monoamine oxidase inhibitors, indicating their potential in treating neurological disorders (R. S. Misra et al., 1980). This research opens avenues for new treatments in mental health, emphasizing the compound's role in medicinal chemistry.
Antimicrobial Activity
Derivatives of this compound have shown efficacy in inhibiting growth and aflatoxin release in Aspergillus species, suggesting their potential use as fungicides or in controlling fungal contamination in food products (J. Chipley & N. Uraih, 1980).
Mechanism of Action
Target of Action
The primary targets of Ethyl 2-[(3-bromobenzoyl)amino]benzoate are currently unknown. This compound is a part of a collection of rare and unique chemicals provided for early discovery researchers
Biochemical Pathways
As a unique chemical, it may interact with multiple pathways, leading to downstream effects that are currently under investigation .
Result of Action
As a unique and rare chemical, its effects are likely to be the subject of future studies .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect its stability and activity . .
Properties
IUPAC Name |
ethyl 2-[(3-bromobenzoyl)amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO3/c1-2-21-16(20)13-8-3-4-9-14(13)18-15(19)11-6-5-7-12(17)10-11/h3-10H,2H2,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIOQFLXONAFNDB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)C2=CC(=CC=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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